Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
CAS No.:
Cat. No.: VC17738009
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O3 |
|---|---|
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | methyl 2'-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
| Standard InChI | InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)6-7-3-4-8(11)5-7/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | LNVNUBRCSTVGNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2(O1)CC3CCC2C3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s spiro configuration arises from the sharing of a single atom between the bicyclo[2.2.1]heptane and oxirane rings. The bicyclo[2.2.1]heptane core introduces significant steric strain, while the epoxide and carboxylate groups provide sites for nucleophilic and electrophilic reactivity. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2'-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
| Molecular Formula | |
| Molecular Weight | 196.24 g/mol |
| Canonical SMILES | CC1(C2(O1)CC3CCC2C3)C(=O)OC |
| InChI Key | LNVNUBRCSTVGNH-UHFFFAOYSA-N |
The bicyclo[2.2.1]heptane system adopts a norbornane-like structure, with two fused cyclohexane rings in a boat conformation. The spiro junction at the epoxide oxygen creates a rigid three-dimensional framework, influencing both physical properties and chemical behavior .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate involves multistep strategies to assemble the spirocyclic core. A representative pathway includes:
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Cyclopropanation: Formation of the bicyclo[2.2.1]heptane skeleton via Diels-Alder reactions or photochemical cycloadditions.
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Epoxidation: Introduction of the oxirane ring using peroxides or catalytic oxidation.
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Esterification: Methylation of the carboxylate group via Fischer esterification or alkylation with methyl iodide.
Boron trifluoride etherate () is often employed to stabilize reactive intermediates during cyclization, while continuous flow reactors enhance yield (up to 75%) by minimizing side reactions.
Industrial Scalability
Industrial production prioritizes cost-effective catalysts and solvent recovery systems. Batch processes using platinum or gold catalysts under mild conditions (100°C, 1–5 atm) achieve gram-to-kilogram scalability. Purification relies on fractional distillation and recrystallization, with HPLC ensuring >98% purity for pharmaceutical-grade material .
Chemical Reactivity and Reaction Mechanisms
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon, facilitating diverse derivatization:
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Amines: Produce β-amino alcohols, precursors to heterocyclic compounds.
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Thiols: Yield thioether linkages for polymer crosslinking.
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Grignard Reagents: Form carbon-carbon bonds for extended hydrocarbon chains .
For example, reaction with methylamine generates -methyl-β-amino alcohol derivatives, which exhibit enhanced water solubility:
Ester Hydrolysis and Functionalization
The methyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid. This intermediate serves as a handle for amidation or peptide coupling:
Comparative Analysis with Related Compounds
| Compound | Bicyclo System | Functional Groups | Key Application |
|---|---|---|---|
| Methyl 3'-methylspiro[...]-3'-carboxylate | [2.2.1]heptane | Epoxide, carboxylate | Drug discovery |
| Bicyclo[4.1.0]heptane derivatives | [4.1.0]heptane | Alkene, ketone | Polymer additives |
| Norbornene-based epoxides | [2.2.1]heptane | Epoxide, ether | Aerospace composites |
The [2.2.1]heptane framework offers greater steric hindrance than [4.1.0] systems, favoring enantioselective synthesis—a critical factor in chiral drug production .
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